molecular formula C11H13ClN2O B13692648 3-(2-Chloro-benzyl)-piperazin-2-one

3-(2-Chloro-benzyl)-piperazin-2-one

Cat. No.: B13692648
M. Wt: 224.68 g/mol
InChI Key: IOQVMQPLKZKPTN-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzyl)-piperazin-2-one is a chiral piperazinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H13ClN2O and a molecular weight of 224.69, serves as a versatile and fundamental peptide-like scaffold . The piperazine core is a privileged structure in pharmacology, known for its ability to confer key physicochemical properties and interact with a range of biological targets . Researchers utilize this scaffold to create diverse libraries of biomimetic molecules for screening against neglected diseases and other therapeutic areas . Its core structure allows for synthetic modification at multiple sites, enabling the exploration of structure-activity relationships and the development of compounds with varied pharmacological profiles . Piperazine derivatives are extensively investigated for their wide spectrum of biological activities, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic potential . This particular compound, featuring a 2-chloro-benzyl substituent, is a key synthetic intermediate in the solid-phase synthesis of complex molecules, facilitating the search for new drug leads . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for non-medical use and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13ClN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

IOQVMQPLKZKPTN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Type Yield Range Advantages Limitations
N-Alkylation of Piperazin-2-one Piperazin-2-one, 2-chlorobenzyl halide, base Nucleophilic substitution Moderate to high Straightforward, widely used Requires halide precursors
Cascade Double Cyclization Chloroallenyl amides, amines, Pd catalyst One-pot cyclization 50–90% High yield, structural diversity Requires palladium catalyst
Reductive Condensation N-(2-chlorobenzyl)piperazine, aldehyde, formic acid Reductive amination Moderate Solvent-free, direct synthesis Requires aldehyde and acid

Characterization and Analytical Data

The synthesized this compound compounds are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

®-3-(2-Chlorobenzyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-Chlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Chloro-benzyl)-piperazin-2-one with structurally related piperazinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Applications/Notes References
This compound 2-chlorobenzyl at position 3 C₁₁H₁₂ClN₂O 238.68 Ortho-chloro substitution enhances steric effects; used in quinazoline synthesis KRAS mutation research, crystallography studies
3-(4-Bromo-benzyl)-piperazin-2-one 4-bromobenzyl at position 3 C₁₁H₁₃BrN₂O 269.14 Bromine increases molecular weight; para substitution alters electronic properties Halogen effect studies
1-(3-Chlorophenyl)piperazin-2-one HCl 3-chlorophenyl at position 1 C₁₀H₁₁ClN₂O·HCl 247.12 Hydrochloride salt improves solubility; chloro-phenyl substitution Pharmacological screening
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl substituent C₉H₁₁N₃O 177.21 No known hazards; heteroaromatic substituent enhances binding diversity Laboratory chemical for R&D
3-(2-Fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one 2-fluorophenyl and propenoyl groups C₁₃H₁₃FN₂O₂ 248.25 Fluorine enhances electronegativity; enoyl group enables Michael addition reactivity Targeted covalent inhibitor design
1-(4-Methylbenzyl)piperazin-2-one 4-methylbenzyl at position 1 C₁₂H₁₆N₂O 204.27 Methyl group reduces steric hindrance; predicted pKa = 7.68 Structure-activity relationship studies

Key Research Findings

Structural Flexibility : The 2-chlorobenzyl group in this compound contributes to rigid crystal packing, critical for X-ray crystallography in quinazoline studies .

Diverse Applications: Piperazinones are exploited in both enzymatic inhibition (e.g., Mpro) and as synthons for complex heterocycles, reflecting their broad utility .

Biological Activity

3-(2-Chloro-benzyl)-piperazin-2-one is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various molecular targets such as enzymes and receptors. Piperazine derivatives are known for their diverse pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.
  • Neuropharmacological Effects : It may interact with serotonin receptors, potentially influencing mood regulation and anxiety disorders.

While the specific mechanisms of action for this compound require further investigation, existing literature indicates that it may act through the following pathways:

  • Receptor Binding : Interaction with serotonin receptors could modulate neurotransmitter levels, impacting mood and anxiety.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against various human cancer cell lines. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
MiaPaCa2TBDInduction of apoptosis via cell cycle arrest
BxPC3TBDInhibition of tubulin polymerization
PANC-1TBDModulation of apoptotic pathways

Note: Specific IC50 values need to be determined through experimental assays.

Case Studies

  • Study on Serotonin Receptors : Research indicates that compounds similar to this compound show affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
  • Anticancer Activity : A study demonstrated that piperazine derivatives exhibit significant cytotoxicity against pancreatic cancer cell lines, highlighting the potential role of this compound in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

Compound NameStructural DifferenceUnique Features
3-(3-Fluorobenzyl)-piperazin-2-oneFluorine instead of chlorineDifferent binding affinity profiles
3-(3-Methylbenzyl)-piperazin-2-oneMethyl group instead of chlorinePotentially different pharmacokinetic properties
3-(3-Bromobenzyl)-piperazin-2-oneBromine instead of chlorineVarying reactivity due to bromine properties

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, especially in the fields of oncology and neuropharmacology. Future studies should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting comprehensive clinical evaluations.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(2-Chloro-benzyl)-piperazin-2-one, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like chlorobenzyl halides and piperazine derivatives. For example, in related piperazinone syntheses, reaction conditions (temperature, solvent polarity, and catalyst choice) significantly affect yield. A study on 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one highlights that controlled temperatures (e.g., 0–25°C) and polar aprotic solvents (e.g., DMF) improve intermediate stability and final purity . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress and confirming structural integrity .

Q. How can researchers validate the molecular structure of this compound and its intermediates?

  • Methodological Answer : X-ray crystallography and spectroscopic methods are key. In a study of a structurally similar quinazolinone derivative, bond lengths (e.g., C–N: 1.33–1.38 Å) and angles (e.g., N–C–C: 109.5°) from crystallography provided precise structural validation . For intermediates, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential; for example, aromatic protons in the 2-chlorobenzyl group typically resonate at δ 7.2–7.5 ppm, while the piperazinone carbonyl appears near δ 170 ppm in 13C^{13}\text{C}-NMR .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from stereochemical or solubility differences. For instance, (S)-3-(hydroxymethyl)piperazin-2-one exhibits enhanced solubility and enzyme inhibition compared to non-hydroxylated analogs, suggesting that substituent modifications (e.g., hydroxymethyl groups) can resolve activity inconsistencies . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities and clarify structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer : Molecular docking and density functional theory (DFT) simulations predict binding modes and electronic properties. For example, the 2-chlorobenzyl group’s electron-withdrawing effects may enhance interactions with hydrophobic enzyme pockets. A study on KRAS-targeting quinazolines used DFT to optimize substituent placement, achieving a 15% improvement in inhibitory potency . MD simulations (e.g., 100 ns trajectories) further assess conformational stability in biological environments .

Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use liver microsome assays (human/rat) to measure intrinsic clearance. For instance, analogs like 1-(Oxolan-3-yl)piperazin-2-one showed metabolic stability enhancements (t1/2_{1/2} > 60 min) when the oxolane ring reduced cytochrome P450 binding . LC-MS/MS quantifies metabolites, while HPLC-UV monitors degradation under simulated physiological conditions (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Pharmacokinetic profiling is critical. For example, low oral bioavailability (<20%) in rodent models may explain poor in vivo efficacy despite strong in vitro activity. Techniques like cassette dosing or PET imaging with 18F^{18}\text{F}-labeled analogs can track tissue distribution and bioavailability . Adjusting formulation (e.g., nanoemulsions) or introducing prodrug moieties (e.g., ester derivatives) may bridge this gap .

Comparative Structural Analysis

Q. How does the 2-chlorobenzyl substituent influence the compound’s reactivity compared to non-halogenated analogs?

  • Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the benzyl carbon, enhancing nucleophilic substitution reactivity. In contrast, non-halogenated benzyl analogs require harsher conditions (e.g., higher temperatures or stronger bases) for similar transformations. Comparative kinetic studies using UV-Vis spectroscopy or stopped-flow techniques quantify these differences .

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